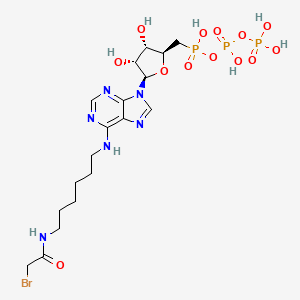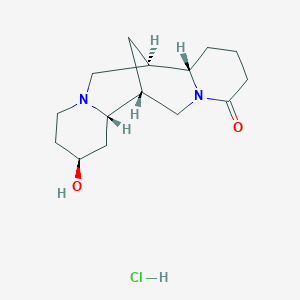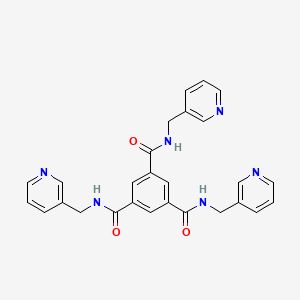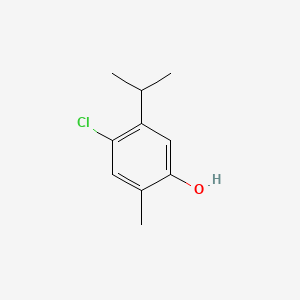
氯香芹酚
描述
Chlorcarvacrol, closely related to carvacrol, is a phenolic monoterpenoid found in the essential oils of various aromatic plants such as oregano and thyme. Carvacrol itself is known for its broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties, which have been extensively studied for potential clinical applications (Friedman, 2014).
Synthesis Analysis
The synthesis of chlorcarvacrol involves enzymatic halogenation of carvacrol, using processes such as the chloroperoxidase (CPO) catalyzed reaction. This method enables the biotechnological production of chlorinated derivatives like chlorcarvacrol with high conversion rates and efficiency, highlighting a sustainable approach to modifying natural compounds for enhanced biological activities (Getrey et al., 2014).
Molecular Structure Analysis
The molecular structure of chlorcarvacrol is characterized by the presence of a phenolic hydroxyl group, which is essential for its antimicrobial action, particularly against food-borne pathogens. This structure-activity relationship underscores the importance of specific functional groups in determining the compound's biological efficacy (Ultee et al., 2002).
Chemical Reactions and Properties
Carvacrol's chemical reactivity, particularly its interaction with microbial cell membranes, can be attributed to its hydrophobic character and the presence of the hydroxyl group. These features facilitate the disruption of microbial membranes, leading to cell death. Chlorination of carvacrol to form chlorcarvacrol could potentially enhance these properties, offering a more potent antimicrobial activity (Ultee et al., 1999).
Physical Properties Analysis
The physical properties of chlorcarvacrol, such as solubility and volatility, are significantly influenced by its molecular structure. The addition of a chlorine atom may alter these properties, affecting its application and efficacy as an antimicrobial and antioxidant agent. Research on similar compounds suggests that structural modifications can enhance the biological activity and utility of natural monoterpenoids (Narkhede et al., 2008).
Chemical Properties Analysis
Chlorcarvacrol's chemical properties, including its reactivity with other substances and stability under various conditions, play a crucial role in its biological activities. Studies have shown that carvacrol and its derivatives exhibit significant antimicrobial activities, which are closely related to their chemical structure and the presence of functional groups such as the hydroxyl group (La Storia et al., 2011).
科学研究应用
Antimicrobial and Antibiofilm Properties
Chlorcarvacrol has demonstrated significant antimicrobial activity. In a study, it showed inhibitory effects against oral pathogens like Streptococcus mutans, Porphyromonas gingivalis, and Fusobacterium nucleatum, suggesting its potential in controlling and preventing oral biofilm formation on titanium surfaces, which is significant in the context of human oral diseases (Ciandrini et al., 2014). Another study compared the efficacy of Carvacrol, Chlorhexidine, and Calcium Hydroxide against Enterococcus faecalis in root canal treatment, finding Carvacrol to be an effective herbal medication for intracanal irrigation (Adel et al., 2016).
Antioxidant and Anti-inflammatory Properties
Carvacrol has been identified as possessing various biological and pharmacological properties, including antioxidant and anti-inflammatory effects. It's beneficial in treating conditions like asthma and reducing inflammation markers in diseases. A study demonstrated Carvacrol's efficacy in reducing inflammation by influencing the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent (Kara et al., 2014). Additionally, a systematic review and meta-analysis indicated Carvacrol's positive effect on reducing certain inflammatory mediators in animals with lung injury, supporting its antioxidant and anti-inflammatory effects in respiratory disorders (de Carvalho et al., 2020).
Anticancer Potential
Carvacrol has shown potential in cancer therapy, particularly in inducing apoptosis in cancer cells. A study on HL-60 promyelocytic and Jurkat T lymphoma cells found that Carvacrol induced apoptosis through mechanisms like mitochondrial membrane potential collapse, free radical generation, and depletion of antioxidants (Bhakkiyalakshmi et al., 2016). Furthermore, Carvacrol's antitumor potential against human lung adenocarcinoma A549 cells was confirmed, with its nanoemulsion formulation showing strong in vivo and in vitro efficacy (Khan et al., 2018).
Other Applications
Carvacrol's bioactivities extend to various other fields. It is used as a food flavoring ingredient and preservative, as well as a fragrance ingredient in cosmetic formulations. Its broad spectrum of bioactivities makes it a candidate for multiple clinical applications (Suntres et al., 2015).
安全和危害
属性
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXNOIULZQAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205219 | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorcarvacrol | |
CAS RN |
5665-94-1 | |
| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carvasept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carvasept | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chlorcarvacrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carvasept | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chlorocarvacrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORCARVACROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



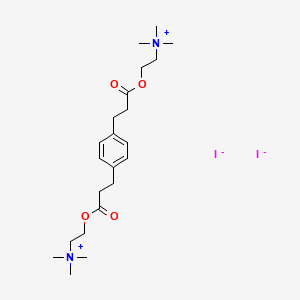
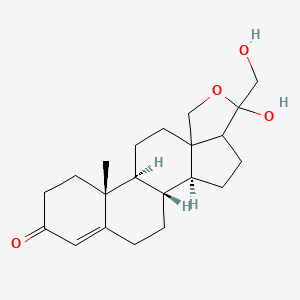
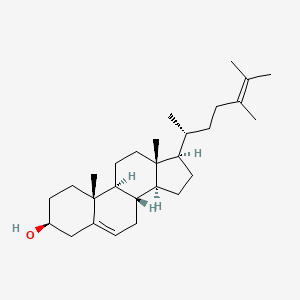
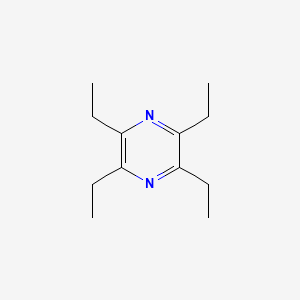
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)
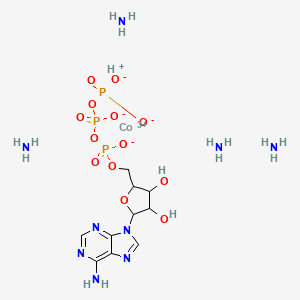
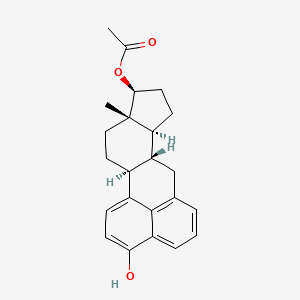
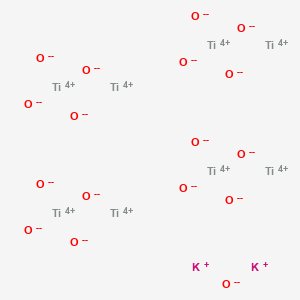
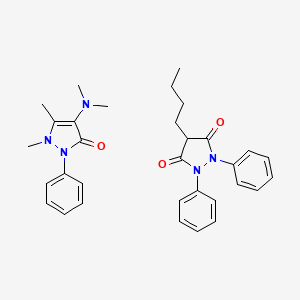
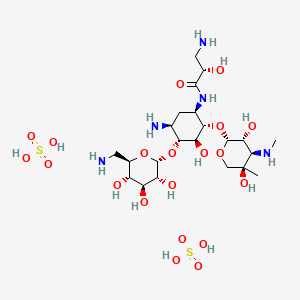
![[(2R,3S,4R,5R)-5-(6-amino-2-ethylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1221280.png)
